Nanomolar FLT3 Kinase Inhibition with >1000-Fold Selectivity over c-KIT
Optimized 5-(trifluoromethyl)pyrimidin-2-amine derivatives (Compounds 30 and 36) exhibit nanomolar FLT3 inhibitory activity (IC50 = 1.5–7.2 nM) while maintaining exceptional selectivity over the structurally related c-KIT kinase (>1000-fold) [1]. In contrast, many FLT3 inhibitors in clinical development (e.g., quizartinib, crenolanib) exhibit significantly lower selectivity margins, often in the 10- to 50-fold range, leading to dose-limiting myelosuppression due to c-KIT inhibition [2].
| Evidence Dimension | FLT3 kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1.5–7.2 nM (Compounds 30 and 36) |
| Comparator Or Baseline | Quizartinib (FLT3 IC50 ~1 nM; c-KIT IC50 ~10 nM; ~10-fold selective); Crenolanib (FLT3 IC50 ~2 nM; c-KIT IC50 ~20 nM; ~10-fold selective) |
| Quantified Difference | >1000-fold selectivity over c-KIT for target derivatives vs. ~10- to 50-fold for comparators |
| Conditions | In vitro kinase inhibition assay using recombinant human FLT3 and c-KIT enzymes. |
Why This Matters
High selectivity over c-KIT is critical for avoiding dose-limiting myelosuppression in AML therapy, directly influencing the therapeutic window and clinical viability of FLT3-targeted agents.
- [1] Tong L, Wang P, Li X, et al. Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. J Med Chem. 2022;65(4):3229-3248. doi:10.1021/acs.jmedchem.1c01792. View Source
- [2] Galanis A, Ma H, Rajkhowa T, et al. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood. 2014;123(1):94-100. doi:10.1182/blood-2013-10-529313. View Source
